马哈宁

科学研究应用

作用机制

马哈宁主要通过产生活性氧物种 (ROS) 发挥作用,这会导致氧化应激和随后癌细胞中的 DNA 损伤。这种氧化应激会触发 DNA 损伤反应 (DDR),激活检查点激酶 (Chk1/Chk2),导致细胞周期在 G0/G1 期阻滞 . 此外,马哈宁调节各种致癌信号通路,包括 KRAS、MET、AKT、mTOR 和 cMYC,这些通路有助于其抗癌活性 .

生化分析

Biochemical Properties

Mahanine interacts with various enzymes, proteins, and other biomolecules, contributing to its biochemical properties. It is known to produce potent biological activities, including antioxidant properties . The carbazole alkaloids in Murraya koenigii, including mahanine, have been reported to exhibit remarkable antioxidant properties .

Cellular Effects

Mahanine has significant effects on various types of cells and cellular processes. It has been reported to inhibit the growth of altered subtypes of breast cancer cells in vitro . In the context of Leishmania donovani, mahanine-treated promastigotes underwent apoptosis through phosphatidylserine externalization, DNA fragmentation, and cell cycle arrest . It also exhibited anti-amastigote activity by nitric oxide (NO)/ROS generation along with suppression of uncoupling protein 2 and Th1-biased cytokines response through modulating STAT pathway .

Molecular Mechanism

Mahanine exerts its effects at the molecular level through various mechanisms. It has been reported to induce apoptosis in Leishmania donovani promastigotes through an early induction of reactive oxygen species (ROS), suggesting that the mahanine-induced apoptosis was mediated by oxidative stress . Furthermore, mahanine treatment induces the degradation of DNMT1 and DNMT3B via the ubiquitin-proteasome pathway .

Temporal Effects in Laboratory Settings

The effects of mahanine change over time in laboratory settings. For instance, mahanine-treated Leishmania donovani promastigotes showed an early induction of ROS within 20 minutes, which increased after one hour .

Dosage Effects in Animal Models

The effects of mahanine vary with different dosages in animal models. Oral administration of mahanine in an acute murine model exhibited almost complete reduction of parasite burden, upregulation of NO/iNOS/ROS/IL-12, and T cell proliferation .

Subcellular Localization

It has been reported that mahanine modulates the cellular localization and protein levels of DNMT1 and DNMT3B .

准备方法

合成路线和反应条件

马哈宁可以通过多种方法合成。一种常见的方法是从芸香科植物中的叶片中提取该化合物,方法是使用水醇提取和乙酸乙酯分级分离。然后使用制备型超高效液相色谱 (UPLC) 纯化该化合物,并通过液相色谱-质谱 (LC-MS) 和核磁共振 (NMR) 光谱确认其身份 .

工业生产方法

马哈宁的工业生产通常涉及从芸香科植物中提取富含马哈宁的馏分 (MEF)。MEF 制备的优化方法确保了马哈宁的最高产量,对癌细胞具有优异的体外抗增殖活性。MEF 在 40°C 下稳定至少三个月,并在广泛的 pH 范围内保持其生物活性 .

化学反应分析

反应类型

马哈宁经历各种化学反应,包括氧化、还原和取代。一个值得注意的反应是它与活性氧物种 (ROS) 的相互作用,这在其作用机制中起着至关重要的作用 .

常用试剂和条件

参与马哈宁反应的常用试剂包括一氧化氮 (NO)、过氧化氢 (H2O2) 和各种抗氧化剂。这些反应通常在生理条件下发生,例如细胞环境中发现的条件 .

形成的主要产物

马哈宁反应形成的主要产物包括氧化衍生物和各种代谢物,这些代谢物有助于其生物活性。例如,马哈宁诱导的 ROS 生成导致癌细胞中的 DNA 损伤和细胞周期阻滞 .

相似化合物的比较

马哈宁属于一类称为咔唑生物碱的化合物,其特征在于其三环芳香结构。类似的化合物包括:

马哈宁宾: 马哈宁的一种脱羟基衍生物,与马哈宁相比,其凋亡活性较低.

异马哈宁: 另一种咔唑生物碱,具有类似的抗癌特性,但其特定分子靶标不同.

马哈宁宾碱: 一种吡喃咔唑生物碱,对胰腺胆固醇酯酶具有强大的抑制活性.

马哈宁诱导 ROS 生成和调节多种信号通路的独特能力使其与其他咔唑生物碱区分开来,使其成为具有显着治疗潜力的多靶点和多功能化合物 .

属性

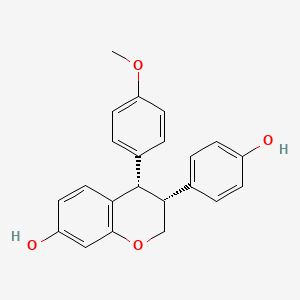

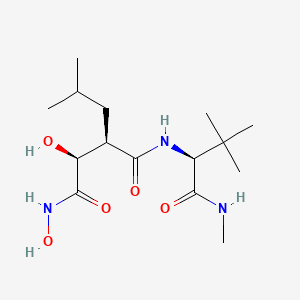

IUPAC Name |

3,5-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazol-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO2/c1-14(2)6-5-10-23(4)11-9-18-21-19(12-15(3)22(18)26-23)17-8-7-16(25)13-20(17)24-21/h6-9,11-13,24-25H,5,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWMBXHWBPZZCTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C1OC(C=C3)(C)CCC=C(C)C)NC4=C2C=CC(=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-Mahanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28360-49-8 | |

| Record name | (R)-Mahanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

98 - 100 °C | |

| Record name | (R)-Mahanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of mahanine in prostate cancer cells?

A1: Mahanine disrupts androgen receptor (AR) signaling, a critical pathway in prostate cancer development, including castration-resistant prostate cancer (CRPC) [, ]. It inhibits both ligand-dependent and -independent AR transactivation, leading to a decline in AR target gene expression [].

Q2: How does mahanine affect androgen receptor (AR) levels?

A2: Mahanine induces the export of AR from the nucleus to the cytoplasm, leading to its accumulation in the cytoplasm and subsequent proteasomal degradation [, ]. This decrease in AR levels occurs post-translationally, without affecting AR gene expression [].

Q3: Does mahanine affect any specific AR phosphorylation sites?

A3: Yes, mahanine diminishes ligand-induced AR phosphorylation at Ser-81, a site associated with prostate cancer cell growth and AR transactivity [].

Q4: What is the role of CDK1 in mahanine's mechanism of action?

A4: Mahanine inactivates the mitotic kinase CDK1, which in turn, leads to the decline in AR phosphorylation at Ser-81 [].

Q5: How does mahanine affect glioblastoma multiforme (GBM)?

A5: Mahanine acts as a mitochondrial complex-III inhibitor, inducing G0/G1 phase arrest in GBM cells []. This arrest is mediated by reactive oxygen species (ROS) accumulation, leading to DNA damage response (DDR) and subsequent activation of Chk1/Chk2 [].

Q6: What is the role of ROS in mahanine's impact on pancreatic cancer?

A6: Mahanine induces early ROS accumulation, causing thiol oxidation, aggregation, and dysfunction of Hsp90 in pancreatic cancer cells []. This disruption of Hsp90 chaperone activity further leads to apoptosis [].

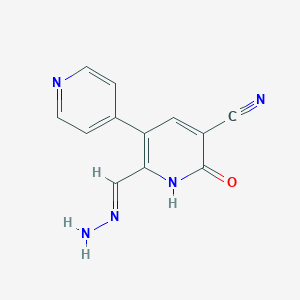

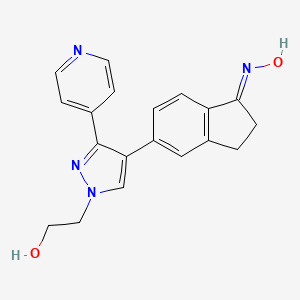

Q7: What is the molecular formula and weight of mahanine?

A7: The molecular formula of mahanine is C22H25NO and its molecular weight is 323.44 g/mol. These details can be derived from its chemical structure.

Q8: What spectroscopic data is available to characterize mahanine?

A8: Mahanine has been characterized using various spectroscopic techniques including IR, NMR (1D and 2D), and Mass Spectrometry [, , , , ]. These techniques provide detailed information about its structure and functional groups.

Q9: Which functional groups of mahanine are crucial for its cytotoxic activity?

A9: Studies involving chemically modified mahanine derivatives have identified the C-7 hydroxyl group (-OH) and the -NH group as essential for its cytotoxic activity [].

Q10: How does the presence of the C-7 hydroxyl group influence mahanine's activity?

A10: Mahanine exhibits enhanced apoptosis compared to its dehydroxy derivative, indicating a significant contribution of the C-7 -OH group to its activity [].

Q11: What is the role of the 9-NH group in mahanine's activity?

A11: Methylation of the 9-NH group reduces mahanine's apoptotic activity, suggesting its role in the compound's overall efficacy [].

Q12: What is known about the stability of mahanine-enriched fraction (MEF)?

A12: MEF prepared from Murraya koenigii leaves remains stable at temperatures up to 40°C for at least 3 months []. Its biological activity is retained across a wide pH range (1-10) for approximately 3 hours, suggesting its suitability for oral administration [].

Q13: How does the bioavailability of mahanine change when administered as MEF compared to pure mahanine?

A13: Studies in rats have shown a 31% higher bioavailability of mahanine when administered as MEF compared to pure mahanine [].

Q14: What types of cancer cells have shown sensitivity to mahanine in vitro?

A14: Mahanine has exhibited antiproliferative and apoptotic effects against a range of cancer cell lines in vitro, including lung, breast, prostate, ovarian, and pancreatic cancer cells [, , , , , ].

Q15: What is the efficacy of mahanine in vivo?

A15: Mahanine and MEF have demonstrated promising anticancer effects in various in vivo models, including lung, ovarian, and pancreatic cancer xenograft models [, , ]. In these models, mahanine effectively reduced tumor growth and improved survival rates.

Q16: What is the effect of mahanine on wound healing?

A16: Topical application of mahanine, particularly mahanimbicine, and M. koenigii extract, has shown to accelerate wound healing in rat models []. Enhanced collagen deposition, fibroblast formation, and reduced inflammation were observed in treated wounds.

Q17: What is the effect of geographical and seasonal variations on mahanine content in Murraya koenigii?

A17: Studies have shown that the concentration of mahanine and other carbazole alkaloids in Murraya koenigii varies depending on geographical location and season of harvest [, ]. This variation directly influences the in vitro and in vivo efficacy of MEF.

Q18: What analytical techniques are used for the quantification of mahanine?

A18: High-performance liquid chromatography (HPLC) coupled with various detectors like DAD and MS/MS is widely employed for the quantification of mahanine in plant material and formulations [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。